(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a pyrazole ring substituted with a methyl and a propan-2-yl group, and an (E)-prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. For this compound, the starting materials would be 2-methyl-3-propan-2-yl-1,3-diketone and hydrazine hydrate.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction to introduce the (E)-prop-2-enoic acid moiety. This can be achieved through a Heck reaction, where the pyrazole is reacted with an appropriate alkene in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the (E)-prop-2-enoic acid moiety to a saturated propanoic acid.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated propanoic acid derivatives.
Substitution: Introduction of various functional groups on the pyrazole ring.
Scientific Research Applications
(2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The (E)-prop-2-enoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(2-Methyl-5-propan-2-ylpyrazol-3-yl)propanoic acid: Similar structure but lacks the (E)-prop-2-enoic acid moiety.
2-Methyl-5-propan-2-ylpyrazole: Lacks the prop-2-enoic acid moiety.
3-(2-Methylpyrazol-3-yl)prop-2-enoic acid: Lacks the propan-2-yl group.
Uniqueness: (2E)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]prop-2-enoic acid is unique due to the presence of both the (E)-prop-2-enoic acid moiety and the substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-methyl-5-propan-2-ylpyrazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9-6-8(12(3)11-9)4-5-10(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLTTYEIPUVLL-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C(=C1)/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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